1-(Cyclopropylmethoxy)-4-fluoro-2-iodobenzene
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Overview
Description
1-(Cyclopropylmethoxy)-4-fluoro-2-iodobenzene is an organic compound characterized by the presence of a cyclopropylmethoxy group, a fluorine atom, and an iodine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethoxy)-4-fluoro-2-iodobenzene typically involves the introduction of the cyclopropylmethoxy group, fluorine, and iodine onto a benzene ring through a series of organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-fluoro-2-iodophenol.
Cyclopropylmethoxy Group Introduction: The cyclopropylmethoxy group can be introduced via a nucleophilic substitution reaction using cyclopropylmethanol and a suitable base.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethoxy)-4-fluoro-2-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in solvents like DMF or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products:
Substitution Reactions: Products with different substituents replacing the iodine atom.
Oxidation Reactions: Products with altered oxidation states of the iodine atom.
Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
1-(Cyclopropylmethoxy)-4-fluoro-2-iodobenzene has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethoxy)-4-fluoro-2-iodobenzene depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
1-(Cyclopropylmethoxy)-4-fluoro-2-chlorobenzene: Similar structure but with a chlorine atom instead of iodine.
1-(Cyclopropylmethoxy)-4-fluoro-2-bromobenzene: Similar structure but with a bromine atom instead of iodine.
1-(Cyclopropylmethoxy)-4-fluoro-2-methylbenzene: Similar structure but with a methyl group instead of iodine.
Uniqueness: 1-(Cyclopropylmethoxy)-4-fluoro-2-iodobenzene is unique due to the presence of the iodine atom, which can participate in specific reactions such as iodination and coupling reactions. The combination of the cyclopropylmethoxy group and fluorine atom also imparts distinct electronic and steric properties, making it valuable for various applications.
Properties
IUPAC Name |
1-(cyclopropylmethoxy)-4-fluoro-2-iodobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FIO/c11-8-3-4-10(9(12)5-8)13-6-7-1-2-7/h3-5,7H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZNTVPJWWPTHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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